molecular formula C5H7N3 B2439840 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole CAS No. 1956327-30-2

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole

Cat. No. B2439840
M. Wt: 109.132
InChI Key: ZIDGVAHRHJQVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole” is a chemical compound with the molecular formula C5H7N3 . It is a solid substance at room temperature . The compound has been used in various chemical reactions and has potential applications in the field of medicine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a four-step process including etherification, hydrazonation, cyclization, and reduction has been used to synthesize 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole .


Molecular Structure Analysis

The molecular structure of “6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole” has been analyzed using various techniques. For example, the crystal structure of a similar compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, was determined using X-ray crystallography .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used as a catalyst for intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular Stetter reactions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 145.59 .

Scientific Research Applications

Cytotoxic Activity

A novel series of compounds, including 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives, have been synthesized and evaluated for their cytotoxic activity. These compounds demonstrate potential therapeutic value due to their diverse biological properties and have been particularly noted for their antimicrobial properties, including antibacterial activities (Azab, Aly, & Gobouri, 2017).

Synthesis and Theoretical Studies

The synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole has been reported, involving a multi-step process including etherification, hydrazonation, cyclization, and reduction. Theoretical studies, including DFT calculations, have been conducted to analyze the stability of the intermediate hydrazonation products (Zhang et al., 2019).

Novel Synthetic Methodologies

Research has developed methods for synthesizing 6H-pyrrolo[1,2-b][1,2,3]triazole derivatives, demonstrating novel synthetic approaches for creating these compounds. These methodologies involve intramolecular 1,3-dipolar cycloaddition reactions, showcasing the versatility and adaptability of pyrrolo[1,2-b][1,2,4]triazole derivatives in chemical synthesis (Park, Ahn, & Lee, 2010).

Pharmaceutical and Antimicrobial Research

6,7-Dihydro-5H-cyclopenta[b] Pyridine, a related compound, has significant applications in pharmaceutical research, particularly in the development of bactericides and antimicrobials. Its utility in synthesizing plant protection agents and its role as a side-chain in the production of certain pharmaceuticals highlight its relevance in scientific research (Chun, 2007).

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-2-5-6-4-7-8(5)3-1/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDGVAHRHJQVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole

Citations

For This Compound
2
Citations
C Ng Di Marco, SD Kuduk - Synthetic communications, 2006 - Taylor & Francis
The synthesis of fused [5,5]‐1,2,4‐triazoles via a tandem cyclopropane rearrangement–cyclization sequence is described. Optimization of the cyclization reaction was achieved …
Number of citations: 3 www.tandfonline.com
S Patel, JD Webster, E Varfolomeev, YC Kwon… - Cell Death & …, 2020 - nature.com
The kinase RIP1 acts in multiple signaling pathways to regulate inflammatory responses and it can trigger both apoptosis and necroptosis. Its kinase activity has been implicated in a …
Number of citations: 103 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.